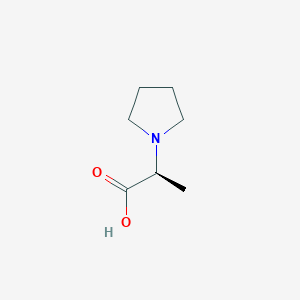

(S)-2-Pyrrolidin-1-yl-propionic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-Pyrrolidin-1-yl-propionic acid is a compound that is structurally related to pyrrolidine-based derivatives, which are of significant interest in pharmaceutical chemistry due to their biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives is well-documented in the provided papers. For instance, a practical synthesis of a pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence is described, which could potentially be adapted for the synthesis of this compound . Additionally, the synthesis of 2-aryl(pyrrolidin-4-yl)acetic acids as potent agonists of S1P receptors involves the preparation of pyrrolidine analogs, which may share synthetic pathways with the compound of interest . Furthermore, the synthesis of a homoproline derivative from L-proline, which is a pyrrolidine-based amino acid, could provide a methodological framework for synthesizing this compound .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their biological activity. The absolute configuration of a homoproline derivative was determined using 2D NMR techniques, which could be similarly applied to determine the structure of this compound . Understanding the stereochemistry and conformation of such compounds is essential for their application in asymmetric synthesis and drug design.

Chemical Reactions Analysis

Pyrrolidine derivatives are versatile in chemical reactions. The N-propionylated pyrrolidine derivative was used as a chiral auxiliary in asymmetric aldol reactions, showcasing the reactivity of pyrrolidine-containing compounds . This suggests that this compound could also be employed in stereoselective synthesis, potentially leading to the creation of chiral molecules with high enantiomeric purity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly discussed, the properties of similar compounds can provide insights. For example, the pharmacokinetic properties of 2-aryl(pyrrolidin-4-yl)acetic acids in rats suggest that pyrrolidine derivatives can have favorable absorption, distribution, metabolism, and excretion (ADME) profiles . Additionally, the reactivity of pyrrolidine derivatives in the presence of various additives and conditions, as shown in the synthesis of N-propionylated pyrrolidine derivatives, indicates that this compound may also exhibit distinct physical and chemical behaviors under different synthetic conditions .

Wissenschaftliche Forschungsanwendungen

Anti-HIV Activity

(S)-2-Pyrrolidin-1-yl-propionic acid has been utilized in the synthesis of compounds with high affinity for the CCR5 receptor, demonstrating potent anti-HIV activity. These compounds exhibited better bioavailability and lower clearance rates compared to cyclopentane analogues (Lynch et al., 2003).

DNA and PNA Chimeric Oligonucleotides

The compound has been used in the creation of pyrrolidine PNA-DNA chimeric oligonucleotides, demonstrating its potential in modifying DNA sequences for specific applications (Kumar & Meena, 2003).

Synthesis of Homoproline Derivatives

It has been instrumental in synthesizing β2,β3-homoproline derivatives, showcasing the versatility of this compound in producing structurally varied amino acids (Yi et al., 2003).

Quantum Chemical Investigation

The compound has been a subject in quantum-chemical calculations and thermodynamics, contributing to a deeper understanding of molecular properties in the field of chemistry (Bouklah et al., 2012).

Enantioselective Synthesis

Its derivatives have been used in enantioselective synthesis, such as in the α-2-tosylethenylation of amino acid esters, indicating its role in creating chiral molecules (Tayama et al., 2012).

Chiral Auxiliary in Asymmetric Aldol Reactions

This compound derivatives have been employed as chiral auxiliaries in stereoselective aldol reactions, demonstrating its application in complex organic synthesis processes (Hedenström et al., 2000).

Formation of Dibenzoxanthenes and Calixarenes

Derivatives of this compound undergo ring-opening reactions leading to the formation of dibenzoxanthenes and calixarenes, highlighting its potential in creating diverse organic structures (Gazizov et al., 2015).

Sphingosine-1-Phosphate (S1P) Receptor Agonists

2-Aryl(pyrrolidin-4-yl)acetic acids, derived from this compound, have shown significant biological activities as S1P receptor agonists (Yan et al., 2006).

Synthesis of Pyrrolidines

It has been used in the synthesis of pyrrolidines, indicating its importance in heterocyclic organic compound production and its potential applications in medicine and industry (Żmigrodzka et al., 2022).

Antiarrhythmic and Antihypertensive Effects

Derivatives of this compound have been synthesized and tested for their antiarrhythmic and antihypertensive effects, showcasing its therapeutic potential (Malawska et al., 2002).

Eigenschaften

IUPAC Name |

(2S)-2-pyrrolidin-1-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(7(9)10)8-4-2-3-5-8/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEBOIOLDSOIGG-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B3014297.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014299.png)

![Methyl 1-[2-(2-adamantanylacetylamino)acetyl]piperidine-4-carboxylate](/img/structure/B3014302.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B3014303.png)

![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole](/img/structure/B3014310.png)

![N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3014312.png)

![tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B3014318.png)